molecular formula C18H22N2O4S B2505511 1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE CAS No. 670272-44-3

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2505511
CAS No.: 670272-44-3
M. Wt: 362.44
InChI Key: IRMRGWFGVJNDRP-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 3-methoxybenzenesulfonyl group at position 1 and a 4-methoxyphenyl group at position 2.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-16-8-6-15(7-9-16)19-10-12-20(13-11-19)25(21,22)18-5-3-4-17(14-18)24-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMRGWFGVJNDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-methoxybenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Substituent Variations and Functional Groups

Piperazine derivatives are modified by altering substituents at positions 1 and 4, which significantly impact their chemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 1) Substituents (Position 4) Molecular Formula Key Applications/Properties CAS Number References
Target Compound 3-Methoxybenzenesulfonyl 4-Methoxyphenyl C₁₈H₂₁N₂O₄S Intermediate for antifungals Not explicitly listed
1-(4-Methoxyphenyl)piperazine H (unsubstituted piperazine) 4-Methoxyphenyl C₁₁H₁₆N₂O Controlled substance (pMeOPP) 38212-30-5
1-(4-Fluorobenzyl)piperazine 4-Fluorobenzyl H C₁₁H₁₅FN₂ Tyrosine kinase inhibitor intermediate 5803-30-5
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine 4-Aminophenyl 4-Methoxyphenyl C₁₇H₂₁N₃O Posaconazole/Itraconazole intermediate 74852-62-3
1-(2-Naphthylsulfonyl)-4-(3-phenylpropenyl)piperazine 2-Naphthylsulfonyl 3-Phenylpropenyl C₂₃H₂₄N₂O₂S Not specified (structural studies) 324779-74-0
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl 4-(Methylsulfanyl)benzyl C₂₀H₂₃ClN₂S Not specified 355824-70-3
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-methoxybenzenesulfonyl group enhances binding affinity compared to simpler benzyl or aryl groups (e.g., in 1-(4-fluorobenzyl)piperazine) due to sulfonyl’s strong electron-withdrawing nature .
  • Bioactivity: Compounds with 4-methoxyphenyl groups (e.g., target compound, 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine) are prioritized in antifungal drug synthesis, likely due to improved metabolic stability .
  • Regulatory Implications : Substituent position matters. For instance, 1-(3-methylphenyl)piperazine (mMPP) and 1-(4-methoxyphenyl)piperazine (pMeOPP) are controlled substances, whereas analogs with bulkier substituents (e.g., sulfonyl groups) may avoid regulatory scrutiny .

Physicochemical Properties

Table 2: Physical Properties Comparison
Compound Name Melting Point (°C) Density (g/cm³) Molecular Weight (g/mol) References
1-(4-Methoxyphenyl)piperazine 42–47 1.0529 192.26
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine 186 Not reported 283.37
1-(2-Naphthylsulfonyl)-4-(3-phenylpropenyl)piperazine Not reported Not reported 392.51
  • Thermal Stability: Higher melting points in compounds with aryl sulfonyl groups (e.g., 186°C for 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine) suggest stronger intermolecular interactions compared to non-sulfonated analogs .

Biological Activity

1-(3-Methoxybenzenesulfonyl)-4-(4-methoxyphenyl)piperazine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Piperazine compounds are recognized for their potential therapeutic applications, including antipsychotic, antidepressant, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C21_{21}H23_{23}N3_{3}O5_{5}S
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 924542-77-8

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that piperazine derivatives can modulate the activity of aminergic receptors, which play crucial roles in neurotransmission and cellular signaling.

Key Mechanisms:

  • Aminergic Receptor Binding : Piperazine derivatives have shown affinity for dopamine and serotonin receptors, which are pivotal in mood regulation and psychotropic effects .
  • Antiproliferative Effects : Studies have demonstrated that certain piperazine compounds can induce cell death in cancer cells through mechanisms such as necroptosis, a regulated form of necrosis that is distinct from apoptosis .

Biological Activity Data

Biological Activity Description Reference
Anticancer Activity Induces necroptosis in leukemic cells (K562), potentially overcoming chemoresistance .
Neurotransmitter Modulation Binds to dopamine D4 receptors, influencing dopaminergic signaling pathways .
Acetylcholinesterase Inhibition Some piperazine derivatives inhibit acetylcholinesterase, relevant for Alzheimer's disease treatment .

Case Studies

  • Antileukemic Effects : A study involving the compound LQFM018 (a related piperazine derivative) demonstrated significant antiproliferative effects on K562 leukemic cells. The mechanism involved the activation of necroptotic pathways without engaging traditional apoptotic markers such as caspase activation .
  • Neuropharmacological Potential : Research has indicated that piperazine derivatives may serve as potential treatments for neurodegenerative diseases by modulating neurotransmitter systems. For example, compounds with similar structures have been shown to inhibit human acetylcholinesterase effectively, suggesting a pathway for cognitive enhancement or neuroprotection .

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